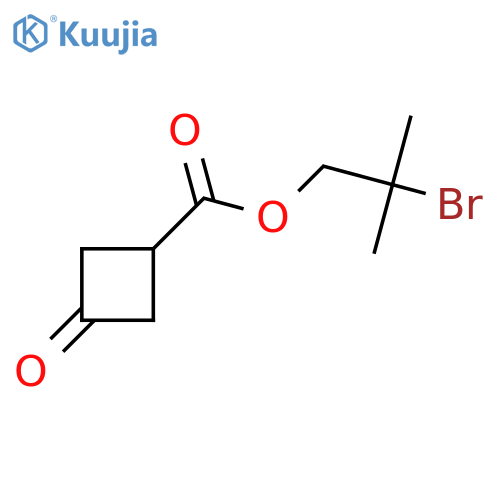

Cas no 2169305-56-8 (2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate)

2169305-56-8 structure

商品名:2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate

- EN300-1478637

- 2169305-56-8

-

- インチ: 1S/C9H13BrO3/c1-9(2,10)5-13-8(12)6-3-7(11)4-6/h6H,3-5H2,1-2H3

- InChIKey: DOZZUHPRSMMFJR-UHFFFAOYSA-N

- ほほえんだ: BrC(C)(C)COC(C1CC(C1)=O)=O

計算された属性

- せいみつぶんしりょう: 248.00481g/mol

- どういたいしつりょう: 248.00481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 43.4Ų

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478637-50mg |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 50mg |

$612.0 | 2023-09-28 | ||

| Enamine | EN300-1478637-0.5g |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1478637-0.25g |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-1478637-0.1g |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1478637-1.0g |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 1g |

$728.0 | 2023-06-06 | ||

| Enamine | EN300-1478637-1000mg |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 1000mg |

$728.0 | 2023-09-28 | ||

| Enamine | EN300-1478637-500mg |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 500mg |

$699.0 | 2023-09-28 | ||

| Enamine | EN300-1478637-10000mg |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 10000mg |

$3131.0 | 2023-09-28 | ||

| Enamine | EN300-1478637-2500mg |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 2500mg |

$1428.0 | 2023-09-28 | ||

| Enamine | EN300-1478637-0.05g |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate |

2169305-56-8 | 0.05g |

$612.0 | 2023-06-06 |

2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2169305-56-8 (2-bromo-2-methylpropyl 3-oxocyclobutane-1-carboxylate) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬